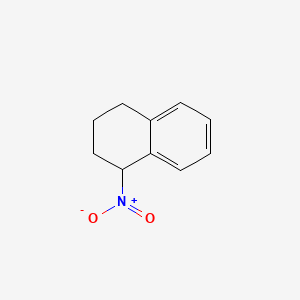
1,2,3,4-Tetrahydro-1-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-nitronaphthalene is an organic compound with the molecular formula C10H11NO2 It is a derivative of naphthalene, where the nitro group is attached to the first carbon of the tetrahydronaphthalene structure
Preparation Methods
1,2,3,4-Tetrahydro-1-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3,4-tetrahydronaphthalene. The reaction typically uses concentrated nitric acid as the nitrating agent and sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .
Industrial production methods for this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1-nitronaphthalene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydro-1-aminonaphthalene, while oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1-nitronaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and induce biological effects. The specific pathways and targets depend on the context of its use, such as its role in drug development or as an antimicrobial agent .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-nitronaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: Lacks the nitro group and has different chemical reactivity and applications.
1-Nitronaphthalene: Contains a nitro group but lacks the tetrahydro structure, leading to different chemical properties and uses.
1,2,3,4-Tetrahydro-1-aminonaphthalene: The reduced form of this compound, with distinct biological activities and applications.
The uniqueness of this compound lies in its combination of the tetrahydronaphthalene structure with a nitro group, providing a versatile platform for chemical modifications and applications in various fields.
Biological Activity
1,2,3,4-Tetrahydro-1-nitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential health impacts. This compound is related to various nitro-PAHs, which are known for their environmental persistence and toxicity. Understanding the biological activity of this compound involves examining its absorption, metabolism, toxicological effects, and potential mutagenicity.
- Chemical Formula : C₁₁H₁₃N
- Molecular Weight : 173.23 g/mol
- Melting Point : -35.8 °C
- Boiling Point : 207.57 °C at 1013 hPa
Absorption and Metabolism
This compound is rapidly absorbed when ingested or inhaled. The metabolism primarily occurs through hydroxylation at the non-aromatic portion of the molecule. The metabolites are mainly excreted as glucuronides in urine. Notably, dark green urine can indicate metabolization to a pigment .
Acute Toxicity
The acute toxicity of this compound is relatively low:
- Oral LD50 : 2860 mg/kg in male rats
- Dermal LD50 : 16,800 mg/kg in male rabbits
- No mortalities were observed within 8 hours of inhalation exposure to a saturated atmosphere (approximately 1300 mg/m³) in male rats .
Chronic Toxicity Studies
In a 28-day toxicity study with rats:
- No mortalities were recorded at doses up to 150 mg/kg bw/day.
- Observations included transient decreases in body weight and indications of hemolytic anemia at higher doses (≥50 mg/kg bw/day).
- The NOAEL (No Observed Adverse Effect Level) was established at 15 mg/kg bw/day .
Mutagenicity and Genotoxicity
This compound has been assessed for genotoxicity:
- It was not found to be genotoxic in bacterial systems (Ames test).
- In vivo studies showed no mutagenic activity in micronucleus assays using oral and inhalation routes .
Reproductive and Developmental Toxicity
Limited studies on reproductive toxicity indicate no significant adverse effects on vaginal cytology or sperm in rat studies. However, uterine atrophy was observed in mice without systemic toxicity. Developmental toxicity studies in rats showed no adverse effects up to the highest tested dose of 135 mg/kg bw/day .
Case Studies and Research Findings
Recent research has highlighted the degradation pathways of nitroaromatic compounds like 1-nitronaphthalene:
- A study identified a dioxygenase responsible for degrading 1-nitronaphthalene into less harmful products such as nitrite and 1,2-dihydroxynaphthalene .
Table: Summary of Toxicological Data
| Parameter | Value/Observation |
|---|---|
| Oral LD50 | 2860 mg/kg (male rats) |
| Dermal LD50 | 16,800 mg/kg (male rabbits) |
| NOAEL | 15 mg/kg bw/day |
| Skin Irritation | Moderate irritant |
| Eye Irritation | Not irritating |
| Mutagenicity | Negative in Ames test |
Properties
CAS No. |
79817-66-6 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-nitro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
InChI Key |
USQUNNYHRYDWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















